2-methyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
Description
The compound 2-methyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with a piperazine linker, a pyrrolidine group, and a 2-methylpyrazolo[1,5-a]pyrazine moiety. Its structure integrates multiple pharmacophores, which are common in medicinal chemistry for modulating biological activity and physicochemical properties.
Properties
IUPAC Name |
2-methyl-4-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8/c1-15-13-17-20(21-5-8-28(17)24-15)27-11-9-26(10-12-27)19-14-18(22-16(2)23-19)25-6-3-4-7-25/h5,8,13-14H,3-4,6-7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPQTMUNXHOLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the N-Methyl-D-aspartate receptors (NMDARs) , specifically the GluN2A subunit . NMDARs are members of the ionotropic glutamate receptor family and play a crucial role in learning and memory by regulating synaptic plasticity.
Mode of Action
The compound acts as a GluN2A-selective positive allosteric modulator . It enhances the activity of the NMDARs containing the GluN2A subunit. This modulation results in increased synaptic plasticity, which is essential for learning and memory.
Biochemical Pathways
The compound’s action on the GluN2A subunit of NMDARs influences the glutamatergic signaling pathway . This pathway is involved in various downstream effects, including the regulation of synaptic plasticity, learning, and memory.
Pharmacokinetics
This suggests that it can cross the blood-brain barrier, which is crucial for its activity on NMDARs in the brain.
Result of Action
The compound’s action results in enhanced long-term potentiation in the hippocampus. This enhancement is indicative of improved learning and memory capabilities. Therefore, this compound could potentially be useful as a pharmacological tool for treating neuropsychiatric diseases such as schizophrenia, depression, and epilepsy.
Comparison with Similar Compounds
Key Structural Features:
- Pyrimidine Core : Serves as a central scaffold, providing rigidity and sites for substitution.
- Piperazine Linker : Enhances solubility and enables conjugation of aromatic systems (e.g., pyrazolo-pyrazine) .
- Pyrrolidine Substituent : Likely influences lipophilicity and membrane permeability .
- Pyrazolo[1,5-a]pyrazine Group : A bicyclic heteroaromatic system that may contribute to target binding (e.g., kinase inhibition) .
Comparison with Structurally Similar Compounds
The following table compares 2-methyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine with analogous compounds derived from the evidence:
Structural and Functional Insights:
Core Heterocycles: The target compound’s pyrimidine core is simpler than pyrido-pyrimidinones but allows flexible substitution. Pyrazolo-pyrimidines (e.g., in ) prioritize planar aromatic systems for π-π stacking .
Pyrrolidine vs.
Physicochemical Properties :
- The target compound’s predicted molecular weight (~410–420 g/mol, extrapolated from and ) is higher than the base compound in (247.34 g/mol) due to the pyrazolo-pyrazine addition.
- Predicted pKa (~10.06 in ) suggests moderate basicity, likely influencing solubility and bioavailability.
Synthetic Strategies :
- Similar compounds employ reductive amination (e.g., NaBH(OAc)3 in DCM for piperazine coupling) and one-pot heterocyclic condensations (e.g., pyrazolo-pyrimidines in ) .
Research Findings and Implications
Design Advantages of the Target Compound:
Limitations and Challenges:
- High molecular weight (>500 g/mol) could limit compliance with Lipinski’s rules for drug-likeness.
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